The compound H-Ala-Gly-Tyr-NH2 is a tetrapeptide consisting of the amino acids Alanine, Glycine, and Tyrosine, with an amide group at the C-terminus. It is a derivative of naturally occurring peptides and plays a significant role in various biological processes. The compound is classified as a peptide and can be categorized under bioactive peptides due to its potential physiological effects.
H-Ala-Gly-Tyr-NH2 can be derived from synthetic methods or isolated from natural sources. It falls under the classification of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. These peptides have been studied for their roles in modulating physiological functions, including pain perception, stress response, and neuroendocrine functions.
The synthesis of H-Ala-Gly-Tyr-NH2 can be achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Commonly used coupling reagents include:
The process typically involves:
The purity and identity of the synthesized peptide can be confirmed through techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .
The molecular structure of H-Ala-Gly-Tyr-NH2 comprises four key components:
The molecular formula for H-Ala-Gly-Tyr-NH2 is , with a molecular weight of approximately 226.24 g/mol. The structure can be represented as follows:
H-Ala-Gly-Tyr-NH2 can undergo various chemical reactions typical of peptides:
These reactions are essential for modifying the peptide for specific applications or enhancing its biological activity .
The mechanism of action of H-Ala-Gly-Tyr-NH2 involves its interaction with specific receptors in biological systems. It may act as a signaling molecule influencing neuronal activity or modulating hormone release.
Studies have shown that peptides like H-Ala-Gly-Tyr-NH2 can exhibit agonist or antagonist properties at various receptors, contributing to their physiological effects .
Relevant analyses such as HPLC and MS confirm these properties, aiding in quality control during synthesis .
H-Ala-Gly-Tyr-NH2 has several applications in scientific research:
These applications highlight its importance in both fundamental research and potential clinical settings, contributing to advancements in drug discovery and therapeutic development.
The tripeptide sequence Ala-Gly-Tyr constitutes a critical structural motif within the galanin neuropeptide family, particularly in the N-terminal domain essential for receptor recognition and activation. Galanin (1-29) and its analogues, such as [D-Trp²]-Galanin 1-29 (Gly-D-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro...), rely on this segment for binding to galanin receptors (GalR1-3). The Ala-Gly-Tyr sequence (residues 8-10 in human galanin) anchors interactions with extracellular loops and transmembrane helices of GalRs, facilitating receptor activation. Modifications here significantly alter binding kinetics: For example, tyrosine substitution disrupts hydrophobic contacts with residues like Phe194 in GalR2's TM5 domain, reducing affinity by >50% [1] [7].
Table 1: Galanin Receptor Binding Affinities of Peptides Containing Ala-Gly-Tyr Motif
Peptide | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR3 Ki (nM) |
---|---|---|---|
Rat Galanin(1-29) | 1.0 | 1.5 | 1.5 |
Galanin(1-16) | 4.8 | 5.7 | 50 |
[D-Trp²]-Galanin(1-29) | 0.9 (h) | 1.2 (h) | 7.4 (h) |
Data sourced from competitive binding assays [2].
Chimeric peptides like M40 (Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro...), M35, and C7 incorporate Ala-Gly-Tyr as a conserved galanin-mimetic core. These analogues retain high GalR affinity due to this motif but diverge functionally via C-terminal modifications:
Table 2: Ala-Gly-Tyr Conservation in Galanin Analogues
Peptide | Full Sequence | Ala-Gly-Tyr Position | Primary Function |
---|---|---|---|
Galanin(1-29) | Gly-¹Trp-²Thr-³...⁸Ala-⁹Gly-¹⁰Tyr... | 8-10 | Pan-GalR agonist |
M40 | Gly-Trp-Thr-Leu-Asn-Ser-⁸Ala-⁹Gly-¹⁰Tyr-Leu-Leu-Gly-Pro-Pro-Pro... | 8-10 | Galanin antagonist |
C7 | Gly-Trp-Thr-Leu-Asn-Ser-⁸Ala-⁹Gly-¹⁰Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys... | 8-10 | Opioid agonist/CCK antagonist |
The N-terminal positioning of small, non-polar residues (Ala, Gly) in H-Ala-Gly-Tyr-NH₂ optimizes receptor docking through three mechanisms:
In bifunctional peptides (e.g., Tyr-d-Ala-Gly-d-Trp-NMeNle-Asp-Phe-NH₂), N-terminal Tyr is indispensable for opioid receptor agonism, while C-terminal Phe/Asp confers CCK antagonism. Substituting N-terminal Ala/Gly with charged residues (Glu, Asp) disrupts this balance, reducing δ-opioid affinity by >100-fold [5].
Tyrosine in H-Ala-Gly-Tyr-NH₂ drives receptor binding via two synergistic mechanisms:
In cucurbit[8]uril (Q8) complexes, tyrosine’s dual hydrophobic/hydrogen-bonding capability enables selective encapsulation. Its phenol ring participates in heteroternary stacking with viologen, achieving Kₐ ≈ 10⁴ M⁻¹—unmatched by non-aromatic residues [6].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8